molecular formula C14H22N2O2S B500244 N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide CAS No. 941912-94-3

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide

Cat. No.: B500244
CAS No.: 941912-94-3
M. Wt: 282.4g/mol
InChI Key: GTZKEBCXPWYSAI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and antibacterial research. The compound features a piperidine ring linked to a substituted aryl group via a sulfonamide bridge, a structural motif prevalent in the development of bioactive molecules . Sulfonamide-containing compounds are extensively investigated for their ability to inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway . By competitively binding to DHPS, these compounds disrupt essential DNA and amino acid production, leading to the inhibition of bacterial growth. This mechanism makes related sulfonamide derivatives valuable tools for studying novel antibacterial agents, particularly against resistant strains of plant pathogens like Xanthomonas oryzae . Beyond antimicrobial applications, the structural architecture of this compound is highly relevant in other therapeutic areas. The 1,4'-bipiperidine-sulfonamide framework is a recognized pharmacophore in oncology research, where similar analogs have demonstrated potent and selective cytotoxicity against colorectal cancer cell lines harboring specific genetic mutations . Furthermore, aryl sulfonamides incorporating N-heterocyclic units, such as piperidine, are actively explored for their antiviral potential against a range of viruses, including human parainfluenza virus (HPIV) and encephalomyocarditis virus (EMCV) . This compound serves as a versatile intermediate for researchers aiming to design and synthesize new molecules for probing biological pathways and developing potential therapeutic agents.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZKEBCXPWYSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Ring

The 4-methylpiperidine precursor is typically synthesized via a cyclization reaction. A common approach involves the reduction of 4-methylpyridine using hydrogen gas over a palladium catalyst. Alternative routes employ the Dieckmann condensation of β-keto esters, though these methods require stringent anhydrous conditions.

Key Reaction Parameters

ParameterConditionYield (%)
CatalystPd/C (5% w/w)85–90
Temperature80–100°C
Pressure3–5 bar H₂
SolventEthanol/Water (3:1)

Sulfonamide Bond Formation

The sulfonamide bond is established by reacting 4-methylpiperidine with 2,4-dimethylbenzenesulfonyl chloride. This step requires careful control of stoichiometry to avoid over-sulfonation.

Reaction Scheme

4-Methylpiperidine+2,4-Dimethylbenzenesulfonyl ChlorideEt3N, DCMThis compound+HCl\text{4-Methylpiperidine} + \text{2,4-Dimethylbenzenesulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound} + \text{HCl}

Triethylamine serves as both a base and catalyst, neutralizing HCl byproducts. Dichloromethane (DCM) is the preferred solvent due to its low polarity, which enhances sulfonyl chloride reactivity.

Purification Techniques

Crude product purification employs recrystallization from ethanol/water mixtures (yield: 70–75%). Chromatography (silica gel, hexane/ethyl acetate) is reserved for high-purity applications but reduces yields to 50–60%.

One-Pot Synthesis Approaches

Recent advances leverage tandem catalytic systems to streamline synthesis. A notable method combines iron- and copper-catalyzed C–H amidation.

Iron- and Copper-Catalyzed C–H Activation

This one-pot method involves:

  • Para-Iodination : Iron triflimide activates 2,4-dimethylbenzene for regioselective iodination using N-iodosuccinimide (NIS).

  • Copper-Mediated Coupling : The iodinated arene reacts with 4-methylpiperidine-1-sulfonamide under Cu(I) catalysis.

Optimized Conditions

StepCatalystSolventTemperatureTime (h)Yield (%)
Para-IodinationFe(NTf₂)₃DCE60°C1292
CouplingCuI/PhenanthrolineToluene110°C2478

This method eliminates sulfonyl chloride intermediates, reducing toxicity and procedural complexity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically impacts sulfonylation efficiency. Polar aprotic solvents (e.g., DMF) accelerate reactions but risk side-product formation. DCM balances reactivity and selectivity. Elevated temperatures (>80°C) improve kinetics but may degrade heat-sensitive intermediates.

Catalyst Screening

Copper catalysts (CuI, CuBr) outperform palladium analogs in coupling steps, achieving turnover numbers (TON) of 1,200. Ligand choice (e.g., 1,10-phenanthroline) enhances metal stability and regioselectivity.

Analytical Characterization

Post-synthesis analysis employs:

  • NMR Spectroscopy : ¹H NMR confirms sulfonamide proton resonance at δ 7.8–8.2 ppm.

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 283.4 ([M+H]⁺).

  • HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Sodium azide, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Azides, alkylated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding is facilitated by the sulfonamide group, which mimics the structure of the enzyme’s natural substrate. The compound primarily targets enzymes involved in folate synthesis, leading to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Torsional and Dihedral Angles

The spatial arrangement of sulfonamide derivatives is critical for their physicochemical and biological properties. Key comparisons include:

Compound C—SO2—NH—C Torsion Angle Dihedral Angle Between Rings Reference
N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide (I) 66.5° 41.0°
2,4-Dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide (III) 53.9° 82.1°
N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonamide Not reported Likely influenced by benzyl group
Target Compound (hypothetical) ~60–70° (estimated) ~40–50° (estimated) -

Key Observations :

  • The 2,4-dimethylphenyl group in compound I reduces steric hindrance, resulting in a moderate dihedral angle (41.0°) between the sulfonyl and aryl rings .
  • Bulky substituents (e.g., 3,5-dimethylphenyl in III) increase dihedral angles to 82.1°, likely reducing planarity and solubility .

Hydrogen Bonding and Crystal Packing

Sulfonamides often form intermolecular N—H⋯O hydrogen bonds, influencing crystallization and stability:

  • Compound I forms dimers via N—H⋯O(S) interactions (N⋯O = 2.86 Å), creating layered structures .

Key Differences :

  • The aliphatic piperidine group may enhance solubility in polar solvents compared to purely aromatic analogs.

Physicochemical and Spectroscopic Properties

Spectroscopic Data

  • NMR : Aromatic protons in 2,4-dimethylphenyl groups typically resonate at δ 6.7–7.2 ppm (1H NMR), while piperidine protons appear at δ 1.2–3.0 ppm .
  • IR : Sulfonamide S=O stretches are observed at ~1150–1350 cm⁻¹, consistent with analogs in and .

Solubility and Melting Points

  • Piperidine derivatives (e.g., ) may show improved solubility in organic solvents due to the basic nitrogen atom.

Biological Activity

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

Sulfonamides, including this compound, have been widely studied for their antibacterial properties, anticancer effects, and enzyme inhibition capabilities. The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by targeting folic acid synthesis.
  • Anticancer Activity : Recent studies indicate that derivatives of sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth.
  • Enzyme Inhibition : Some sulfonamides exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease.

Antibacterial Properties

Sulfonamide compounds have demonstrated significant antibacterial activity against a variety of pathogens. For instance, studies show that this compound exhibits moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines. A notable study indicated that this compound led to significant cell cycle arrest in the subG0 phase and activated caspases involved in the apoptotic pathway.

  • Cell Cycle Arrest : The compound was found to increase the population of cells in the subG0 phase from 2.05% (control) to 27.1% at a concentration of 10 µg/mL.
  • Caspase Activation : The activation levels of caspases -8 and -9 were significantly elevated, indicating both extrinsic and intrinsic pathways of apoptosis were triggered.
Caspase Type Activity at 10 µg/mL
Caspase-83.53 ± 0.33
Caspase-94.54 ± 0.20

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. In particular, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

AChE Inhibition Data

Compound Concentration (µM) Inhibition (%)
1045%
5070%

Case Studies

  • Study on Anticancer Effects : A study published in Molecules assessed the anticancer potential of several sulfonamide derivatives, including this compound. The findings revealed significant cytotoxicity against human cancer cell lines with IC50 values ranging from 0.89 to 9.63 µg/mL depending on the specific derivative tested .
  • Antibacterial Screening : Another study focused on the antibacterial properties of various sulfonamide derivatives showed that this compound exhibited promising results against resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonylation of a piperidine derivative. A validated method involves reacting 2,4-dimethylbenzenesulfonyl chloride with 4-methylpiperidine under controlled conditions. Key steps include:

  • Chlorosulfonic acid treatment of m-xylene to generate sulfonyl chloride intermediates .
  • Coupling with 2,4-dimethylaniline in stoichiometric ratios, followed by refluxing and recrystallization from ethanol to purify the product .
    Optimization focuses on temperature control (e.g., 0°C for initial reaction, room temperature for completion) and solvent selection (chloroform for sulfonation, ethanol for crystallization).

Q. How can the purity and structural integrity of this sulfonamide be validated post-synthesis?

  • Spectroscopic techniques : Use IR to confirm sulfonamide N–H stretching (≈3250 cm⁻¹) and SO₂ asymmetric/symmetric vibrations (≈1350–1150 cm⁻¹) .
  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths (e.g., S–N ≈ 1.63 Å) and torsion angles (e.g., C–SO₂–NH–C ≈ 66.5°) to confirm molecular geometry .
  • Thermal analysis : TGA/DSC to assess decomposition profiles and crystallinity .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., torsion angles, packing motifs) for structurally related sulfonamides be resolved?

Comparative analysis of sulfonamide derivatives reveals variations in torsion angles (e.g., 41.0° vs. 82.1° for aryl ring tilts) and hydrogen-bonding patterns (N–H⋯O interactions). To address discrepancies:

  • Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms .
  • Validate structures with PLATON or ORTEP-3 to check for missed symmetry or disorder .
  • Cross-reference with databases (e.g., Crystallography Open Database) to identify outliers .

Q. What computational methods are suitable for predicting the reactivity of the sulfonamide group in catalytic or biological systems?

  • Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites via Fukui indices, focusing on sulfonyl oxygen and piperidine nitrogen.
  • Molecular docking : Assess binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina , leveraging crystal structure data for force field parameterization .
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation behavior .

Q. How can conflicting biological activity data for sulfonamide derivatives be reconciled in structure-activity relationship (SAR) studies?

  • Meta-analysis : Compare bioassay results across studies, standardizing metrics (e.g., IC₅₀ values) and controlling for assay conditions (pH, temperature) .
  • Crystallographic clustering : Group compounds by torsion angles and hydrogen-bonding motifs to correlate structural features with activity .
  • High-throughput screening (HTS) : Use libraries of analogs (e.g., halogenated or methylated variants) to isolate substituent effects .

Methodological Challenges

Q. What strategies mitigate phase ambiguity in SC-XRD studies of sulfonamides with flexible substituents?

  • Dual-space methods : Employ SHELXD for ab initio phasing, particularly for twinned or low-resolution data .
  • Multi-conformer refinement : Use SHELXL-2018 to model disorder in methyl or aryl groups .
  • Validation tools : Apply CheckCIF to flag unresolved electron density or over-constrained H atoms .

Q. How can solvent effects be quantified in the crystallization of this compound?

  • Solvent screening : Test polar (ethanol, acetonitrile) vs. non-polar (toluene, hexane) solvents to assess crystal habit and polymorphism .
  • Hansen solubility parameters : Predict solvent-candidate compatibility using δD, δP, and δH values .
  • In situ monitoring : Use Raman spectroscopy or synchrotron radiation to track nucleation kinetics .

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